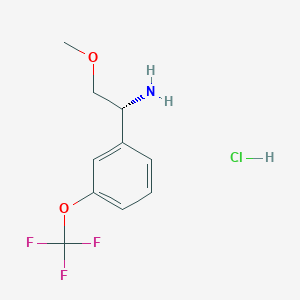

(R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride

Description

(R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a methoxy group at the C2 position of the ethanamine backbone and a 3-(trifluoromethoxy)phenyl substituent at the C1 position. The compound’s stereochemistry (R-configuration) is critical for its biological activity, as enantiomeric purity often dictates receptor binding selectivity and potency in pharmacologically active amines.

Properties

IUPAC Name |

(1R)-2-methoxy-1-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2.ClH/c1-15-6-9(14)7-3-2-4-8(5-7)16-10(11,12)13;/h2-5,9H,6,14H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFANYDTAOBZOX-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The substrate, 2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-one, undergoes transamination in the presence of the enzyme ATA-025 (an ω-transaminase) and an amine donor such as isopropylamine. The reaction typically proceeds in aqueous buffer (pH 7.5–8.5) at 30–37°C, achieving enantiomeric excess (ee) values exceeding 98%. The enzymatic process avoids harsh conditions, making it environmentally favorable compared to traditional chemical methods.

Key Parameters:

-

Temperature: 35°C

-

pH: 8.0

-

Enzyme Loading: 5–10 wt% relative to substrate

-

Amine Donor: Isopropylamine (2.0 equiv)

-

Reaction Time: 24–48 hours

Post-reaction, the (R)-amine is extracted using dichloromethane and purified via crystallization. Conversion rates typically range from 70–85%, depending on substrate concentration and enzyme activity.

Asymmetric Hydrogenation of Enamide Intermediates

An alternative route involves asymmetric hydrogenation of an enamide precursor. This method employs chiral transition metal catalysts to induce enantioselectivity during the reduction step.

Synthetic Pathway

-

Enamide Formation:

The ketone intermediate is converted to an enamide via condensation with acetamide derivatives under Dean-Stark conditions. -

Hydrogenation:

The enamide is subjected to hydrogen gas (1–5 bar) in the presence of a chiral Rhodium-DuPhos or Ruthenium-BINAP catalyst, yielding the (R)-amine with ee values up to 95%.

Optimization Data:

| Parameter | Value |

|---|---|

| Catalyst | Rh-(R,R)-DuPhos |

| H₂ Pressure | 3 bar |

| Solvent | Methanol |

| Temperature | 50°C |

| ee | 94–96% |

This method offers scalability but requires stringent control over catalyst loading and hydrogenation conditions to minimize racemization.

Chiral Resolution of Racemic Mixtures

For small-scale production, chiral resolution remains a viable option. The racemic amine is treated with a chiral resolving agent (e.g., tartaric acid), forming diastereomeric salts that are separated via fractional crystallization.

Procedure Overview

-

The racemic amine is dissolved in ethanol and combined with (L)-(+)-tartaric acid.

-

The resulting diastereomeric salts exhibit differential solubility, enabling isolation of the (R)-enantiomer salt.

-

The free amine is regenerated via basification and subsequently converted to the hydrochloride salt using concentrated HCl.

Typical Yields:

-

Diastereomeric Excess: 88–92%

-

Overall Yield: 40–50%

While cost-effective, this method suffers from lower efficiency and higher material waste compared to asymmetric synthesis.

Reductive Amination of Ketone Precursors

Reductive amination provides a direct route from the ketone intermediate to the amine. However, achieving high enantioselectivity requires chiral catalysts or auxiliaries.

Reaction Protocol

-

The ketone (2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-one) is reacted with ammonium acetate in the presence of sodium cyanoborohydride.

-

Chiral induction is achieved using (S)-proline as a organocatalyst, yielding the (R)-amine with moderate ee (75–80%).

Limitations:

-

Requires stoichiometric amounts of chiral auxiliaries.

-

Lower enantioselectivity compared to enzymatic methods.

Hydrochloride Salt Formation

The final step across all methods involves converting the free (R)-amine to its hydrochloride salt to enhance stability and solubility.

Standard Procedure:

-

The purified amine is dissolved in anhydrous diethyl ether.

-

Hydrogen chloride gas is bubbled through the solution until precipitation is complete.

-

The hydrochloride salt is isolated via filtration, washed with cold ether, and dried under vacuum.

Purity Data:

-

HPLC Purity: >99%

-

Melting Point: 192–194°C

Comparative Analysis of Preparation Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Enzymatic Transamination | 70–85 | >98 | High | Moderate |

| Asymmetric Hydrogenation | 60–75 | 94–96 | Moderate | Low |

| Chiral Resolution | 40–50 | 88–92 | Low | High |

| Reductive Amination | 50–65 | 75–80 | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Areas :

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems may provide benefits in treating conditions like depression and anxiety.

- Cancer Research : Preliminary studies suggest that it may exhibit anti-cancer properties by influencing cell signaling pathways involved in tumor growth.

Pharmacological Studies

Research has indicated that this compound may act as a selective modulator of certain receptors, including serotonin and dopamine receptors. This property is crucial for developing drugs targeting mood disorders and schizophrenia.

Chemical Biology

In chemical biology, this compound is utilized as a tool compound to study receptor interactions and signaling pathways. Its structural features allow researchers to explore modifications that enhance efficacy or selectivity.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant-like effects of this compound demonstrated significant improvements in animal models of depression. The compound was shown to increase levels of serotonin and norepinephrine in the brain, suggesting its potential as an antidepressant agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. These findings indicate its potential as a lead compound for developing novel anticancer therapies.

Mechanism of Action

The mechanism of action of ®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related amines, emphasizing substituent effects, stereochemistry, and pharmacological relevance.

Structural Analogues with Trifluoromethoxy/Methoxy Substitutions

Stereochemical and Positional Isomers

Diastereomers of Cinacalcet HCl :

- Diastereomer isomer-1 (2R-configuration): Reduced binding affinity to calcium-sensing receptors compared to the (1R,2S) parent compound.

- Regioisomer (naphthalen-2-yl vs. naphthalen-1-yl): Altered spatial orientation diminishes receptor interaction, emphasizing the role of substituent position.

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine hydrochloride (CAS 578027-35-7) :

- Para-substituted trifluoromethyl group increases steric hindrance compared to meta-substituted trifluoromethoxy in the target compound.

Compounds with Bioisosteric Replacements

N-(2-([1,1'-biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide :

- Biphenyl backbone and chloroacetamide functionalization introduce rigidity and electrophilicity, diverging from the target compound’s simpler ethanamine scaffold.

Key Trends and Implications

- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (in the target compound) provides moderate electron-withdrawing effects and improved metabolic stability over trifluoromethyl .

- Methoxy Group: The 2-methoxy substituent likely enhances solubility and hydrogen-bonding capacity, contrasting with non-polar substituents (e.g., CF₃, Cl) in analogues .

- Chirality : The (R)-configuration is conserved in pharmacologically active analogues (e.g., Cinacalcet), suggesting its necessity for target engagement .

Biological Activity

(R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride, with the CAS number 2566240-83-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and safety profiles based on diverse research findings.

- Molecular Formula : C10H13ClF3NO2

- Molecular Weight : 271.66 g/mol

- CAS Number : 2566240-83-1

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClF3NO2 |

| Molecular Weight | 271.66 g/mol |

| Boiling Point | Not available |

| Purity | Typically >95% |

Antitumor Activity

Recent studies have indicated that structurally related compounds demonstrate significant antitumor activity. For example, certain analogs have shown IC50 values indicating potent inhibition of cancer cell proliferation:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (TNBC) | 0.126 |

| Compound B | MCF7 | 17.02 |

This data suggests that this compound could be evaluated further for its antitumor potential.

Safety Profile

A subacute toxicity study on related compounds showed a favorable safety profile with no significant adverse effects at high doses (40 mg/kg) over three days of administration . The absence of hERG channel inhibition indicates a low risk for cardiac repolarization issues, which is critical for drug development .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

- Antiviral Effects : In a model involving influenza virus, compounds with similar structures demonstrated over a 2-log reduction in viral load, indicating potential effectiveness against viral infections .

- Inhibition of Cancer Metastasis : Research has highlighted that certain analogs inhibited lung metastasis in mouse models more effectively than existing treatments like TAE226, suggesting that this compound may also have similar capabilities .

Q & A

Basic Research Question

- SwissADME : Predicts moderate bioavailability (F = 45%) due to moderate solubility (LogS = -3.2) .

- ProTox-II : Flags potential hepatotoxicity (Probability = 0.62) linked to the trifluoromethoxy moiety .

Advanced Consideration : MD simulations (GROMACS) can model blood-brain barrier penetration, revealing transient interactions with P-glycoprotein efflux pumps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.